Cystamine

Description

A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.

See also: this compound Dihydrochloride (active moiety of).

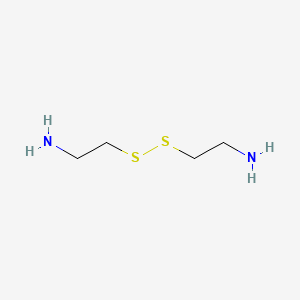

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQPRKLAWCIJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride) | |

| Record name | Cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60199005 | |

| Record name | Cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cystamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51-85-4 | |

| Record name | Cystamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Cystamine in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of cystamine, a promising therapeutic agent in the context of neurodegenerative diseases. By delving into its molecular targets and signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of its neuroprotective effects. We will examine its role as a transglutaminase inhibitor, an antioxidant, a modulator of neurotrophic factors, and its complex interaction with autophagy.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective properties are not attributed to a single mode of action but rather to a synergistic interplay of several mechanisms. Initially recognized for its ability to inhibit transglutaminases, its therapeutic potential is now understood to encompass the modulation of oxidative stress, enhancement of neurotrophic support, and interaction with cellular clearance pathways.

Transglutaminase Inhibition

Tissue transglutaminase (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds, leading to the cross-linking of proteins. In several neurodegenerative diseases, including Huntington's disease (HD) and Parkinson's disease (PD), the activity of TG2 is elevated, contributing to the formation of insoluble protein aggregates.[1] this compound is a potent inhibitor of TG2.[2] It is believed to act through a disulfide interchange reaction with a crucial cysteine residue in the enzyme's active site.[2] This inhibition can reduce the aggregation of pathological proteins such as mutant huntingtin and alpha-synuclein.[1] However, studies in R6/2 mouse models of HD have shown that this compound's therapeutic effects persist even with the genetic deletion of TG2, indicating that other mechanisms are also critically involved.[3]

Attenuation of Oxidative Stress

A hallmark of many neurodegenerative disorders is excessive oxidative stress, which leads to neuronal damage.[1] this compound exerts significant antioxidant effects primarily through its metabolic conversion to cysteamine (B1669678) and the subsequent increase in intracellular L-cysteine levels.[4] L-cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[2][4]

Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator that controls the expression of a wide array of antioxidant and detoxification genes. This compound-mediated Nrf2 activation provides a coordinated and amplified antioxidant response, bolstering cellular defenses against neurotoxicity.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons. Reduced levels of BDNF are observed in several neurodegenerative conditions. This compound and its reduced form, cysteamine, have been demonstrated to increase the levels of BDNF in the brain.[1] This effect is, at least in part, mediated by the induction of the co-chaperone HSJ1b, which promotes the secretion of BDNF.[1][5] By enhancing BDNF signaling, this compound can promote neuronal resilience and plasticity, counteracting the degenerative processes.

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and aggregated proteins. Its role in neurodegeneration is complex, and so is this compound's influence on it. Some studies suggest that under certain conditions, thiol antioxidants like this compound might impair the efficacy of autophagy inducers such as rapamycin. Conversely, in the context of cystinosis, a lysosomal storage disease, an accumulation of autophagosomes is observed, which could be due to either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes (autophagic flux). The autophagy receptor p62/SQSTM1, which links ubiquitinated cargo to the autophagosome, is also a hub for signaling pathways, including mTOR and Nrf2, that are influenced by this compound.[6][7] Therefore, the effect of this compound on autophagy is likely context-dependent and requires further investigation to be fully elucidated.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies, demonstrating the therapeutic potential of this compound in models of neurodegeneration.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Model System |

| Tissue Transglutaminase 2 (TGM2) | ~2.5 mM | Enzyme Assay |

| Caspase-3 | 23.6 µM | Recombinant Enzyme Assay |

Data sourced from Cayman Chemical product information and MedchemExpress.[2][8][9][10]

Table 2: Neuroprotective Effects of this compound in a Huntington's Disease Mouse Model (R6/2)

| Administration Route | Dose | Outcome Measure | % Improvement |

| Intraperitoneal | 112 mg/kg | Lifespan Extension | 19.5% |

| Intraperitoneal | 225 mg/kg | Lifespan Extension | 17.0% |

| Oral | 225 mg/kg | Lifespan Extension | 16.8% |

| Intraperitoneal | 112 mg/kg | Motor Performance (Rotarod) | 27% |

| Intraperitoneal | 112 mg/kg | Reduction of Huntingtin Aggregates (Neostriatum) | 68% |

| Intraperitoneal | 112 mg/kg | Reduction of Huntingtin Aggregates (Neocortex) | 47% |

Data from "Therapeutic Effects of this compound in a Murine Model of Huntington's Disease".[11]

Table 3: Effect of this compound on BDNF Protein Levels

| Model System | This compound Concentration/Dose | Effect on BDNF |

| Mouse Immortalized Neuronal Cells | 100 µM (24-48h) | Statistically significant increase in BDNF release. |

| Rat Model of 2,5-HD Neuropathy | 30 & 60 mg/kg | Significantly increased mature-BDNF levels, reversing a 37.6% decrease caused by the toxin. |

Data from "this compound and cysteamine increase brain levels of BDNF in Huntington disease mice" and "this compound attenuated behavioral deficiency via increasing the expression of BDNF and Hsp70".[1][12]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

Caption: A diagram illustrating the core neuroprotective pathways of this compound.

Caption: A workflow for assessing this compound's efficacy in a Parkinson's disease mouse model.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

Protocol: Transglutaminase Activity Assay

This protocol is based on the principle of a colorimetric assay where transglutaminase catalyzes the formation of a glutamyl-hydroxamate product, which forms a colored complex with ferric iron.

Materials:

-

Cell lysate or tissue homogenate

-

Transglutaminase Assay Substrate 1 (amine acceptor peptide)

-

Transglutaminase Assay Substrate 2 (hydroxylamine, amine donor)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 40 mM CaCl2 and 10 mM DTT)

-

This compound (as inhibitor)

-

Transglutaminase Assay Stop Solution (containing ferric chloride)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 525 nm

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Sample Wells: 10 µL of sample and 40 µL of reconstituted Substrate 1.

-

Inhibitor Wells: 10 µL of sample pre-incubated with various concentrations of this compound, and 40 µL of reconstituted Substrate 1.

-

Blank Wells: 10 µL of Assay Buffer and 40 µL of reconstituted Substrate 1.

-

-

Pre-incubation: Cover the plate and incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Substrate 2 to all wells except for background controls.

-

Incubation: Cover the plate and incubate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of the Stop Solution to all wells.

-

Measurement: Read the absorbance at 525 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for the this compound-treated samples compared to the untreated sample. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol: Immunohistochemistry for Neuronal Quantification

This protocol describes the staining for NeuN, a marker for mature neurons, to assess neuronal loss in brain tissue sections from animal models.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Phosphate-Buffered Saline (PBS)

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: anti-NeuN antibody (mouse or rabbit)

-

Biotinylated secondary antibody (goat anti-mouse or goat anti-rabbit)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally water.

-

Antigen Retrieval: Heat the sections in antigen retrieval solution (e.g., using a microwave or water bath at 95-100°C for 20 minutes). Allow to cool to room temperature.

-

Permeabilization and Blocking: Wash sections in PBS. Incubate with blocking solution for 1-2 hours at room temperature to block non-specific binding sites.

-

Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the anti-NeuN primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash sections with PBS. Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification: Wash sections with PBS. Incubate with the ABC reagent for 30-60 minutes at room temperature.

-

Visualization: Wash sections with PBS. Apply the DAB substrate solution until the desired brown staining intensity develops. Monitor under a microscope.

-

Counterstaining and Mounting: Rinse with distilled water. Optionally, counterstain with hematoxylin. Dehydrate the sections through a graded ethanol series and xylene. Coverslip with mounting medium.

-

Analysis: Capture images of the brain region of interest (e.g., substantia nigra, striatum). Use stereological methods or image analysis software to quantify the number of NeuN-positive cells. Compare cell counts between control and this compound-treated groups.

Protocol: Western Blot for BDNF Analysis

This protocol outlines the detection and quantification of BDNF protein levels in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., cortex, hippocampus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-BDNF antibody (rabbit polyclonal)

-

Loading control antibody: anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibody (goat anti-rabbit)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-BDNF primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to normalize for protein loading.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BDNF band intensity to the loading control. Calculate the fold change in BDNF levels in this compound-treated samples relative to controls.

Conclusion and Future Directions

This compound presents a compelling case as a neuroprotective agent with a rich and diverse mechanism of action. Its ability to simultaneously target protein aggregation, oxidative stress, and neurotrophic factor deficiencies positions it as a strong candidate for the treatment of complex neurodegenerative diseases. While the initial focus on transglutaminase inhibition was a critical starting point, it is now clear that its antioxidant and BDNF-enhancing properties are major contributors to its therapeutic efficacy.

Future research should aim to:

-

Clarify the role of this compound in autophagy: A deeper understanding of its effects on autophagic flux in different neuronal populations and disease contexts is needed.

-

Identify additional molecular targets: Unbiased proteomic and genomic approaches could reveal novel pathways modulated by this compound.

-

Optimize dosing and delivery: Further studies are required to determine the optimal therapeutic window and to develop brain-penetrant formulations that minimize peripheral side effects.

-

Explore combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can pave the way for its successful clinical translation for the benefit of patients with neurodegenerative diseases.

References

- 1. JCI - this compound and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The protective effects of this compound in the R6/2 Huntington's disease mouse involve mechanisms other than the inhibition of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents haloperidol-induced decrease of BDNF/TrkB signaling in mouse frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The Pathways Underlying the Multiple Roles of p62 in Inflammation and Cancer [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Therapeutic Effects of this compound in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound attenuated behavioral deficiency via increasing the expression of BDNF and activating PI3K/Akt signaling in 2,5-hexanedione intoxicated rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of a Disulfide Bond: A Technical Guide to Cystamine and Cysteamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystamine and cysteamine (B1669678), two closely related aminothiols, represent a fascinating case study in how a simple disulfide bond can dramatically alter biological activity and therapeutic application. While cysteamine, the monomer, is an established treatment for the rare genetic disorder cystinosis, its oxidized dimer, this compound, is under investigation for a range of neurodegenerative diseases. This technical guide provides an in-depth exploration of the core differences between these two molecules, detailing their physicochemical properties, interconversion, and distinct mechanisms of action. We present quantitative data in a comparative format, provide detailed experimental protocols for their study, and visualize their key signaling pathways and relationships to facilitate a deeper understanding for researchers in drug discovery and development.

Core Chemical Distinction and Interconversion

The fundamental difference between this compound and cysteamine lies in their chemical structure. Cysteamine (2-aminoethanethiol) is a thiol-containing compound, while this compound is its oxidized form, consisting of two cysteamine molecules linked by a disulfide bond.[1][2] This simple dimerization has profound implications for their stability, reactivity, and biological function.

In the reducing intracellular environment, this compound can be readily converted to two molecules of cysteamine.[3] Conversely, cysteamine can undergo oxidation to form this compound, a reaction that can occur in aqueous solutions and is influenced by factors such as pH and the presence of metal ions.[4]

References

- 1. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Synthesis of Cystamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystamine, the disulfide of the aminothiol (B82208) cysteamine (B1669678), plays a crucial role in various physiological and pathological processes, including the regulation of oxidative stress and inflammation. Its biological synthesis is intrinsically linked to the catabolism of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism. This technical guide provides a comprehensive overview of the core enzymatic pathway responsible for this compound biosynthesis, detailing the key enzyme, pantetheinase (Vanin-1), its kinetic properties, and the regulation of its expression. Furthermore, this document outlines detailed experimental protocols for the purification and characterization of pantetheinase, as well as robust analytical methods for the quantification of cysteamine and this compound. Finally, we explore the signaling pathways that govern this biosynthetic route, offering insights for therapeutic intervention and drug development.

The Core Biosynthetic Pathway of this compound

The primary route for the biological synthesis of this compound in mammals does not involve the direct decarboxylation of cystine. Instead, it is a product of the degradation of Coenzyme A (CoA). This pathway culminates in the enzymatic hydrolysis of pantetheine (B1680023), which releases cysteamine. Cysteamine, a highly reactive thiol, readily undergoes oxidation to form its stable disulfide, this compound.

The central steps of this pathway are:

-

Coenzyme A Degradation: Cellular turnover and dietary intake of CoA lead to its breakdown into intermediates, including 4'-phosphopantetheine (B1211885).

-

Dephosphorylation: Phosphatases act on 4'-phosphopantetheine to yield pantetheine.

-

Pantetheine Hydrolysis: The key enzymatic step is the hydrolysis of pantetheine by the enzyme pantetheinase , also known as Vanin-1. This reaction cleaves the amide bond in pantetheine, yielding two products: cysteamine and pantothenic acid (Vitamin B5).[1][2][3][4]

-

Oxidation to this compound: Cysteamine, containing a free sulfhydryl group, is readily oxidized in the physiological environment to form the disulfide dimer, This compound .[5]

This pathway is crucial for recycling pantothenic acid for de novo CoA synthesis and for producing the biologically active molecule, cysteamine.[6][7]

Visualization of the this compound Biosynthetic Pathway

Caption: The biological synthesis of this compound from Coenzyme A.

Quantitative Data on this compound Biosynthesis

Kinetic Properties of Pantetheinase (Vanin-1)

The efficiency of cysteamine production is largely determined by the kinetic parameters of pantetheinase. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate, pantetheine.

| Enzyme Source | Substrate | Km (µM) | Vmax | Specific Activity | Reference(s) |

| Rat Intestinal Mucosa | Pantethine (B1678406) | 4.6 | Not Reported | Not Reported | [8] |

| Horse Kidney | Pantethine | ~5000 | Not Reported | Not Reported | [9] |

| Pig Kidney | Pantetheine | Not Reported | Not Reported | 14 µmol/min/mg | [10] |

| VNN1-transfected NIH3T3 cells | Pantetheine | Not Reported | Not Reported | 1.0 mU/10^6 cells | |

| VNN2-transfected NIH3T3 cells | Pantetheine | Not Reported | Not Reported | 0.2 mU/10^6 cells | |

| VaninLP Probe | Pantetheinase | 2.38 | 1.25 nM/min/ng | Not Reported |

Note: The available data on the kinetic parameters of pantetheinase with its natural substrate, pantetheine, is limited and varies depending on the enzyme source and assay conditions. Further research is required to establish a more comprehensive kinetic profile.

Yield of Cysteamine

The yield of cysteamine from the enzymatic hydrolysis of pantetheine is a critical parameter for understanding the efficiency of this biosynthetic pathway. However, specific quantitative data on the reaction yield under various physiological conditions are not extensively reported in the literature. The rapid oxidation of cysteamine to this compound and its subsequent metabolic reactions make precise yield determination challenging in vivo.

Experimental Protocols

Purification of Pantetheinase from Pig Kidney

This protocol is adapted from the method described by Wittwer et al. (1983).

Materials:

-

Pig kidney cortex

-

Butanol

-

Hydrophobic chromatography resin (e.g., Phenyl-Sepharose)

-

Hydroxyapatite (B223615) chromatography resin

-

Buffer solutions (e.g., potassium phosphate (B84403) buffer)

-

Spectrophotometer

-

SDS-PAGE apparatus

Methodology:

-

Homogenization and Solubilization: Homogenize pig kidney cortex in a suitable buffer. Solubilize the microsomal fraction containing pantetheinase by exposure to butanol.

-

Heat Treatment: Heat the solubilized fraction to denature and precipitate unwanted proteins. Centrifuge to collect the supernatant containing the heat-stable pantetheinase.

-

Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich for pantetheinase. Collect the protein fraction that precipitates within a specific ammonium sulfate concentration range.

-

Hydrophobic Chromatography: Apply the enriched protein fraction to a hydrophobic chromatography column. Elute with a decreasing salt gradient to separate proteins based on their hydrophobicity.

-

Hydroxyapatite Chromatography: Further purify the pantetheinase-containing fractions on a hydroxyapatite column. Elute with an increasing phosphate gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

Pantetheinase (Vanin-1) Activity Assay

This protocol is a general method based on fluorometric detection.

Materials:

-

Purified pantetheinase or cell/tissue lysate

-

Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) substrate

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Fluorometer

Methodology:

-

Reaction Setup: In a microplate well, add the reaction buffer and the pantetheinase-containing sample.

-

Substrate Addition: Initiate the reaction by adding the pantothenate-AMC substrate.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~355 nm, emission ~460 nm) over time at a constant temperature (e.g., 37°C). The rate of increase in fluorescence is proportional to the pantetheinase activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. One unit of pantetheinase activity can be defined as the amount of enzyme that produces 1 µmol of AMC per minute under the specified conditions.

Quantification of Cysteamine and this compound by HPLC

This protocol provides a general framework for the analysis of cysteamine and its oxidized form, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column

-

Mobile phase A: Aqueous buffer (e.g., 0.1% phosphoric acid)

-

Mobile phase B: Acetonitrile

-

Cysteamine and this compound standards

-

Sample extracts

Methodology:

-

Sample Preparation: Extract cysteamine and this compound from biological samples using a suitable solvent (e.g., perchloric acid) to precipitate proteins. To measure total cysteamine (free and disulfide-bound), a reduction step with a reducing agent like dithiothreitol (B142953) (DTT) can be included before analysis.

-

Chromatographic Separation: Inject the prepared sample onto the C18 column. Elute with a gradient of mobile phase B in mobile phase A. The gradient conditions should be optimized to achieve good separation of cysteamine and this compound from other sample components.

-

Detection: Monitor the elution of the compounds using a UV detector (e.g., at 210 nm) or a fluorescence detector after pre- or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde).

-

Quantification: Generate a standard curve by injecting known concentrations of cysteamine and this compound standards. Quantify the amount of cysteamine and this compound in the samples by comparing their peak areas to the standard curve.

Regulation of this compound Biosynthesis and Associated Signaling Pathways

The expression and activity of pantetheinase (VNN1), the rate-limiting enzyme in cysteamine production, are tightly regulated by a network of signaling pathways, highlighting the integration of this compound biosynthesis with cellular stress responses and metabolic control.

Transcriptional Regulation of Vanin-1

The expression of the VNN1 gene is controlled by several key transcription factors and signaling molecules:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a critical role in fatty acid metabolism. It has been shown to positively regulate the expression of VNN1.

-

PGC-1α and HNF-4α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and hepatocyte nuclear factor 4-alpha (HNF-4α) work in concert to activate VNN1 transcription, particularly in the liver. This links this compound biosynthesis to the regulation of gluconeogenesis.

-

MicroRNAs (miRNAs): Certain miRNAs, such as miRNA-122 and miRNA-181a-5p, have been identified as negative regulators of VNN1 expression, adding another layer of post-transcriptional control.

Signaling Pathways Influenced by Vanin-1 Activity

The products of the pantetheinase reaction, cysteamine and pantothenic acid, can influence several downstream signaling pathways:

-

Akt Signaling Pathway: VNN1-mediated production of cysteamine has been shown to modulate the Akt signaling pathway, which is a central regulator of cell growth, survival, and metabolism.

-

Oxidative Stress Response: Cysteamine is a potent antioxidant. However, its disulfide, this compound, can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis. This dual role places the Vanin-1 pathway at a critical juncture in the cellular response to oxidative stress.

-

Inflammatory Pathways: VNN1 expression is often upregulated in inflammatory conditions. The production of cysteamine can influence inflammatory responses through its effects on glutathione levels and by modulating the activity of immune cells.

Visualization of Regulatory and Signaling Pathways

Caption: Regulation of Vanin-1 expression and its downstream signaling effects.

Conclusion and Future Directions

The biological synthesis of this compound is a tightly regulated process centered around the enzymatic activity of pantetheinase (Vanin-1). This pathway not only serves to recycle essential metabolites but also produces a potent signaling molecule, cysteamine, which has profound effects on cellular redox state and inflammatory responses. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the multifaceted roles of this compound in health and disease.

Future research should focus on elucidating the precise kinetic parameters of pantetheinase from various human tissues to better understand its tissue-specific regulation. Furthermore, a more in-depth understanding of the signaling networks that control and are controlled by the Vanin-1/cysteamine axis will be critical for the development of novel therapeutic strategies targeting a range of pathologies, including inflammatory disorders, metabolic diseases, and cancer. The development of specific and potent modulators of pantetheinase activity holds significant promise for future drug development efforts.

References

- 1. Diverse Biological Activities of the Vascular Non-Inflammatory Molecules - The Vanin Pantetheinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

- 4. Pantetheine - Wikipedia [en.wikipedia.org]

- 5. A possible prebiotic synthesis of pantetheine, a precursor to coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of coenzyme A levels by degradation: the 'Ins and Outs' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity | Life Science Alliance [life-science-alliance.org]

Cystamine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and stability of cystamine. This compound, an organic disulfide, is the oxidized dimer of cysteamine (B1669678). It is a crucial compound in various research contexts, including its role as a transglutaminase inhibitor and a radiation-protective agent.[1] Due to its inherent instability as a free base, it is often handled as its more stable dihydrochloride (B599025) salt.[2] This document consolidates key data, outlines relevant experimental protocols, and visualizes associated chemical pathways and workflows.

Chemical and Physical Properties

This compound is a viscous, colorless oil in its free base form, which is known to be unstable.[1][2][3] Consequently, it is most commonly supplied and used as this compound dihydrochloride, a white crystalline solid that is significantly more stable.[2][4] The quantitative properties of both forms are summarized below for comparative analysis.

Data Summary

The chemical and physical properties of this compound and its dihydrochloride salt are presented in Table 1.

| Property | This compound (Free Base) | This compound Dihydrochloride |

| IUPAC Name | 2-(2-aminoethyldisulfanyl)ethanamine[1] | 2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride[5] |

| Synonyms | Decarboxycystine, 2,2'-Dithiobis(ethylamine)[1] | 2,2′-Diaminodiethyl disulfide dihydrochloride[6] |

| Chemical Formula | C₄H₁₂N₂S₂[1][7] | C₄H₁₂N₂S₂·2HCl[3] |

| Molecular Weight | 152.28 g/mol [2][3] | 225.20 g/mol [3][6] |

| Appearance | Viscous oil[3] | White crystalline powder or needles[3][4] |

| Melting Point | Not well-defined; unstable[2] | 203-214 °C (decomposes)[3], 217-220 °C (decomposes)[8] |

| Boiling Point | 105-106 °C @ 5 torr; decomposes at atm. pressure[2][3] | Not applicable; decomposes |

| Solubility | Water: Miscible[2]Ethanol: Soluble[3] | Water: Soluble (1 g/10 mL)[8]DMSO: ≥11 mg/mL[9] |

Chemical Structure and Synthesis

This compound is a symmetrical disulfide molecule. Its structure consists of a disulfide bond (-S-S-) linking two ethylamine (B1201723) moieties. The presence of two primary amine (-NH₂) functional groups and the central disulfide bridge dictates its chemical reactivity and biological activity.

This compound is formed through the oxidative dimerization of two molecules of its parent compound, cysteamine (HSCH₂CH₂NH₂).[1] This oxidation is the primary degradation pathway for cysteamine, especially in aqueous solutions.[10] The reaction can be catalyzed by oxygen, metal ions (like Cu²⁺ and Fe³⁺), and is accelerated under alkaline pH conditions.[10][11]

Caption: Oxidative dimerization of cysteamine to form this compound.

Stability and Degradation

The stability of this compound and its precursor, cysteamine, is a critical factor in formulation and experimental design. As a free base, this compound is an unstable liquid.[2] The dihydrochloride salt offers significantly improved stability, making it the preferred form for laboratory use.[2]

The stability of cysteamine, from which this compound is formed, is highly dependent on environmental conditions:

-

Presence of Oxygen: Oxygen is the primary driver of oxidation from cysteamine to this compound.[10][12] Preparing and storing solutions under an inert atmosphere (e.g., nitrogen) can reduce degradation.[13]

-

pH: The oxidation rate is pH-dependent. Alkaline conditions promote the formation of the more reactive thiolate anion, accelerating oxidation.[11] Maintaining a lower, acidic pH (e.g., 4.1-4.5) significantly slows this process.[13]

-

Metal Ions: Transition metal ions can catalyze the oxidation reaction.[10] The use of chelating agents like EDTA is effective in sequestering these ions and preventing catalysis.[13]

-

Temperature: Higher temperatures increase the rate of degradation. For long-term storage, solutions should be kept at low temperatures (-20°C is often recommended).[13]

Experimental Protocols

Accurate determination of the chemical properties of this compound relies on standardized experimental methodologies.

Melting Point Determination

The melting point of this compound dihydrochloride, which is more accurately a decomposition temperature, is typically determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound dihydrochloride is packed into a thin-walled capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the substance begins to melt or decompose (e.g., discoloration, bubbling) to the point at which it is completely decomposed.

Solubility Assessment

The solubility of this compound dihydrochloride in a given solvent is determined by preparing a saturated solution.

Methodology:

-

Sample Preparation: A known volume of the solvent (e.g., deionized water, DMSO) is placed in a vial at a constant temperature.

-

Titration: Small, pre-weighed portions of this compound dihydrochloride are added to the solvent with continuous agitation (e.g., stirring or vortexing).

-

Observation: The solute is added until a solid precipitate persists, indicating that the solution is saturated.

-

Quantification: The total mass of the dissolved solute is used to calculate the solubility, typically expressed in g/L or mg/mL.[8][9]

Stability Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of this compound or, more commonly, its precursor cysteamine, by quantifying the parent compound and its primary degradation product (this compound) over time.[10][12]

Methodology:

-

Solution Preparation: An aqueous solution of the compound is prepared at a known concentration. Stabilizing agents (e.g., EDTA) or pH adjustments may be incorporated depending on the study parameters.

-

Incubation: Aliquots of the solution are stored under various controlled conditions (e.g., different temperatures, pH levels, exposure to light).

-

Sampling: Samples are withdrawn at predetermined time intervals.

-

HPLC Analysis: Each sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Quantification: The concentrations of the parent compound and any degradation products are determined by comparing their peak areas to those of reference standards. The degradation rate is then calculated.

Caption: Experimental workflow for stability analysis using HPLC.

References

- 1. This compound | C4H12N2S2 | CID 2915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound Dihydrochloride | C4H14Cl2N2S2 | CID 5941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 胱胺 二盐酸盐 - 2,2ˊ-二乙氨基二硫 二盐酸盐 [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. raybiotech.com [raybiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Cystamine's Role in the Cellular Redox Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine, a disulfide aminothiol, and its reduced form, cysteamine (B1669678), are molecules of significant interest in cellular biology and therapeutic development. Arising from the degradation of coenzyme A, these compounds play a multifaceted role in modulating the cellular redox environment.[1] Their ability to influence crucial pathways such as glutathione (B108866) metabolism, antioxidant responses, and programmed cell death has positioned them as potential therapeutic agents for a range of conditions, including neurodegenerative diseases and cancer.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its impact on key signaling pathways, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development.

Mechanism of Action

The biological effects of this compound are intrinsically linked to its redox chemistry and its interplay with cellular thiols. In the reducing intracellular environment, this compound is readily converted to two molecules of its active form, cysteamine.[3] The therapeutic and biological activities of this compound are largely attributed to the actions of cysteamine.[3]

This compound and cysteamine influence the cellular redox state through several mechanisms:

-

Modulation of Glutathione Levels: Glutathione (GSH) is a critical intracellular antioxidant. Cysteamine can increase intracellular GSH levels by providing cysteine, the rate-limiting substrate for GSH synthesis.[4] It achieves this by facilitating the uptake of cystine and its subsequent reduction to cysteine.[4] However, under certain conditions, this compound has been shown to inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis, leading to GSH depletion.[5][6] This dual role highlights the context-dependent effects of this compound on glutathione metabolism.

-

Direct and Indirect Antioxidant Effects: Cysteamine can act as a direct scavenger of reactive oxygen species (ROS).[7] Furthermore, by bolstering intracellular glutathione levels, it enhances the cell's overall antioxidant capacity.[8]

-

Interaction with Thiol-Dependent Enzymes: this compound and cysteamine can interact with and modulate the activity of various thiol-dependent enzymes. For instance, this compound is a known inhibitor of transglutaminases and has been shown to inhibit caspase-3 activity.[9][10]

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on cellular function by modulating several critical signaling pathways that are intricately linked to the redox environment.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels through degradation mediated by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes through the antioxidant response element (ARE).

This compound has been shown to activate the Nrf2-ARE pathway.[11] This activation is thought to be mediated by the modification of cysteine residues on Keap1, leading to the release and stabilization of Nrf2. The subsequent upregulation of Nrf2 target genes, such as those involved in glutathione synthesis, contributes to the overall antioxidant effect of this compound.[4]

Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

This compound has a complex, often contradictory, role in apoptosis. In some contexts, it exhibits anti-apoptotic effects by inhibiting caspase-3 activity, a key executioner caspase.[9] The IC50 for this compound-mediated inhibition of caspase-3 has been reported to be 23.6 µM in vitro.[8][9] It can also prevent mitochondrial depolarization, a critical event in the intrinsic apoptotic pathway.[12] Conversely, other studies have shown that this compound can induce apoptosis, particularly in a cell type-specific manner, through the depletion of intracellular glutathione, which triggers the translocation of apoptosis-inducing factor (AIF) to the nucleus.[6]

Autophagy

Autophagy is a cellular self-degradative process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. A key marker of autophagy is the conversion of the cytosolic protein LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane.

This compound has been shown to modulate autophagy. In some cancer cells, this compound treatment leads to an accumulation of autophagosomes.[13] This is due to a biphasic effect where it initially increases autophagosome formation and later blocks their degradation by lysosomes.[13] This modulation of autophagy by this compound has been implicated in its ability to sensitize cancer cells to chemotherapy.

Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of the cellular redox environment.

Table 1: Effect of this compound on Glutathione (GSH) Levels

| Cell Type/System | This compound Concentration | Effect on GSH | Reference |

| CCRF-CEM cells | 160 µM | 3-fold increase in cellular GSH after 2 hours | [14] |

| Cultured cystinotic proximal tubular epithelial cells | Not specified | Increased total GSH and restored GSH redox status | [4] |

| Human erythrocytes | Not specified | Inactivation of γ-glutamylcysteine synthetase | [5] |

| This compound-sensitive cell lines | Not specified | Suppresses intracellular GSH by inhibiting γ-glutamylcysteine synthetase expression | [6] |

| Mutant HD striatal cells (in the presence of 3-NP) | 250 µM | Completely prevented the decrease in cellular and mitochondrial GSH levels | [12] |

Table 2: Effect of this compound on Apoptosis and Related Markers

| Parameter | This compound Concentration | Effect | Cell Type/System | Reference |

| Caspase-3 activity (in vitro) | IC50 = 23.6 µM | Inhibition | Recombinant active caspase-3 | [8][9] |

| Mitochondrial membrane potential (in the presence of 3-NP) | 50 µM | Attenuated decrease | Mutant HD striatal cells | [12] |

| Mitochondrial membrane potential (in the presence of 3-NP) | 250 µM | Completely inhibited decrease | Mutant HD striatal cells | [12] |

| Apoptosis | Not specified | Induction via AIF translocation | This compound-sensitive cell lines | [6] |

Table 3: Effect of Cysteamine (active form of this compound) on Reactive Oxygen Species (ROS)

| Cell Type | Cysteamine Concentration | Effect on ROS | Reference |

| PMA-stimulated RAW macrophages | Not specified | Reduced ROS generation by 33% | [15] |

| Macrophages co-cultured with apoptotic renal tubular cells | Not specified | Reduced intracellular oxidant species by 43-52% | [15] |

| Human corneal endothelial cells (in the presence of tBHP) | Not specified | Significantly inhibited tBHP-induced ROS production | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the cellular redox environment.

Quantification of Intracellular Glutathione (GSH)

Principle: This protocol describes a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

Cells cultured in appropriate plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

5% 5-Sulfosalicylic acid (SSA)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 7.5)

-

DTNB solution (in assay buffer)

-

Glutathione reductase (GR) solution (in assay buffer)

-

NADPH solution (in assay buffer)

-

GSH standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Sample Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100 µL of ice-cold 5% SSA per well and scraping.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 10 minutes.

-

Centrifuge at 8,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the GSH assay.

-

-

GSH Assay:

-

Prepare GSH standards in 5% SSA.

-

In a 96-well plate, add 10 µL of sample supernatant or standard to each well.

-

Add 150 µL of a master mix containing assay buffer, DTNB, and GR to each well.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of NADPH solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA412/min) for each sample and standard.

-

Generate a standard curve by plotting the rate of absorbance change against the GSH concentration.

-

Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration of the cell lysate.

-

Western Blot for Nrf2 Activation and LC3-II Conversion

Principle: This method is used to detect and quantify changes in the protein levels of total and nuclear Nrf2 (for activation) and the conversion of LC3-I to LC3-II (for autophagy).

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction buffers

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-LC3, anti-β-actin for loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer.

-

For Nrf2 activation, perform nuclear and cytoplasmic fractionation using appropriate kits or protocols.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using an imaging system.

-

Quantify band intensity using densitometry software.

-

Normalize the target protein signal to the appropriate loading control (Lamin B for nuclear Nrf2, β-actin for total protein).

-

Caspase-3 Activity Assay

Principle: This colorimetric assay measures the activity of caspase-3 based on the cleavage of a specific substrate, Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.

Materials:

-

Treated and untreated cell lysates

-

Cell lysis buffer

-

Reaction buffer (containing DTT)

-

Caspase-3 substrate (Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in cells by treating with this compound or a known inducer.

-

Lyse cells in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Caspase-3 Assay:

-

Add 50 µL of cell lysate to each well of a 96-well plate.

-

Add 50 µL of reaction buffer to each well.

-

Initiate the reaction by adding 5 µL of the caspase-3 substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

Cells cultured in a black, clear-bottom 96-well plate

-

This compound

-

TMRE stock solution

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

HBSS with 0.2% BSA

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM for 15 minutes).

-

TMRE Staining: Add TMRE to the media to a final concentration of 100-500 nM and incubate for 30-45 minutes at 37°C.

-

Washing: Gently wash the cells once with pre-warmed HBSS containing 0.2% BSA.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation/emission of ~549/575 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells.

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Cells cultured in a black, clear-bottom 96-well plate

-

This compound

-

DCFH-DA stock solution (in DMSO)

-

Serum-free medium

-

H2O2 (as a positive control)

-

Fluorescence plate reader

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

DCFH-DA Loading:

-

Remove the treatment medium and wash the cells once with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with PBS or serum-free medium.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with an excitation/emission of ~485/535 nm.

-

Data Analysis: Express the fluorescence intensity of treated cells as a fold change relative to untreated control cells.

Conclusion

This compound is a dynamic modulator of the cellular redox environment with a complex and context-dependent mechanism of action. Its ability to influence glutathione metabolism, activate the Nrf2 antioxidant response, and modulate critical cellular processes like apoptosis and autophagy underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the intricate roles of this compound and harness its therapeutic potential. A thorough understanding of its dose-dependent effects and the specific cellular context is crucial for the successful translation of these findings into clinical applications.

References

- 1. Frontiers | Therapeutic Applications of Cysteamine and this compound in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of this compound and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inactivation of human gamma-glutamylcysteine synthetase by this compound. Demonstration and quantification of enzyme-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces AIF-mediated apoptosis through glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits caspase activity. Implications for the treatment of polyglutamine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and cysteamine prevent 3-NP-induced mitochondrial depolarization of Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cysteamine Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Evolution of Cystamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystamine, the symmetrical disulfide of the aminothiol (B82208) cysteamine (B1669678), has traversed a remarkable scientific journey from its initial observation as a chemical curiosity to its current status as a therapeutically relevant molecule. First identified in the early 20th century, its history is intertwined with investigations into radiation protection, the elucidation of metabolic diseases, and the ongoing quest for neuroprotective agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic applications of this compound. It details the key chemical and biological properties, summarizes pivotal experimental findings, and outlines the methodologies that have defined our understanding of this compound. Particular focus is given to its mechanism of action as a prodrug of cysteamine in the treatment of the lysosomal storage disorder cystinosis and its emerging roles in neurodegenerative diseases through pathways involving transglutaminase inhibition and neurotrophic factor modulation.

Discovery and Early History

The first documented encounter with this compound occurred in 1907, when C. Neuberg and his colleagues observed it as a product resulting from the thermal decarboxylation of the amino acid cystine.[1] For several decades, it remained a compound of primarily chemical interest. A significant step forward in its accessibility for research came in 1940, when E. J. Mills, Jr., and M. T. Bogert developed a method for its chemical synthesis by oxidizing cysteamine with hydrogen peroxide.[1]

The mid-20th century saw the first explorations of the biological effects of this compound and its reduced form, cysteamine. Driven by the exigencies of the atomic age, initial studies focused on their potential as radioprotective agents. The radioprotective properties of cysteamine were first described in 1954, attributed to its ability to scavenge hydroxyl radicals.[2] Both this compound and cysteamine were subsequently investigated in clinical trials for treating radiation sickness in patients undergoing radiotherapy, but these trials did not yield significant improvements, leading to the discontinuation of this line of research.[2][3]

A pivotal shift in the therapeutic trajectory of this molecular family came with the understanding of the rare genetic disorder, cystinosis. This lysosomal storage disease is characterized by the pathological accumulation of cystine crystals within cells, leading to widespread organ damage, particularly in the kidneys and eyes.[3][4] In 1976, the use of cysteamine was proposed as a treatment for cystinosis, a landmark development that would lead to the first FDA-approved application for this compound class.[2]

Physicochemical Properties

This compound is an unstable, oily liquid in its free base form and is typically handled as the more stable dihydrochloride (B599025) salt.[1][5] In the body, it is readily reduced to two molecules of its corresponding aminothiol, cysteamine, which is considered the primary active molecule for most of its biological effects.[6][7] The physicochemical properties of both this compound and cysteamine are crucial for their biological activity, absorption, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2'-Disulfanediyldi(ethan-1-amine) | [5] |

| Molecular Formula | C4H12N2S2 | [5] |

| Molecular Weight | 152.28 g/mol | [5] |

| Appearance | Colorless oil | [5] |

| Density | 1.1156 g/cm³ | [5] |

| Boiling Point | 105-106 °C at 5 torr | [5] |

| Solubility | Miscible in water, soluble in ethanol | [5] |

Table 2: Physicochemical Properties of Cysteamine

| Property | Value | Source |

| IUPAC Name | 2-Aminoethane-1-thiol | [8] |

| Molecular Formula | C2H7NS | [8] |

| Molecular Weight | 77.15 g/mol | [8] |

| Appearance | White, water-soluble solid | [8] |

| Melting Point | 95-97 °C | [8] |

| pKa1 (Thiol) | 8.19 | [9] |

| pKa2 (Amine) | 10.75 | [9] |

| Water Solubility | Freely soluble | [4] |

Key Therapeutic Applications and Mechanisms of Action

Cystinosis: The First Approved Indication

The most significant therapeutic application of the this compound/cysteamine system is in the management of nephropathic cystinosis. The treatment, which utilizes the active form cysteamine, was approved by the US FDA in 1994.[8]

Mechanism of Action in Cystinosis: In cystinosis, a defective lysosomal transporter, cystinosin, prevents the egress of cystine from the lysosome, leading to its accumulation and crystallization. Cysteamine, administered orally, is able to enter the lysosome via a different, as-yet-unidentified transporter.[2] Inside the lysosome, the thiol group of cysteamine participates in a disulfide exchange reaction with cystine. This reaction cleaves the cystine disulfide bond, forming cysteine and a mixed disulfide of cysteine and cysteamine.[2][10] Both cysteine and the cysteine-cysteamine mixed disulfide are then able to exit the lysosome through other, functional transporters (the cysteine transporter and a cationic amino acid transporter, respectively), effectively clearing the lysosomal cystine accumulation.[2]

Clinical Efficacy: Clinical trials have demonstrated the efficacy of cysteamine in managing cystinosis. A multinational trial in 1987 involving 93 patients showed that oral cysteamine could reduce leukocyte cystine levels by approximately 85% and slow the progression of renal failure, especially when initiated at an early age.[11] Long-term therapy has been shown to delay the need for kidney transplantation and reduce the severity of other systemic complications of the disease.[11]

Table 3: Quantitative Results from Key Cystinosis Clinical Trials

| Trial/Study | Key Finding | Value |

| 1987 Multinational Trial | Reduction in leukocyte cystine levels | ~85%[11] |

| RP103-03 (vs. Cystagon®) | Mean WBC cystine (delayed-release) | 0.52 nmol half cystine/mg protein[12] |

| RP103-03 (vs. Cystagon®) | Mean WBC cystine (immediate-release) | 0.44 nmol half cystine/mg protein[12] |

| Gahl (1994, FDA approval basis) | Diagnostic leukocyte cystine level | >1 nmol half-cystine/mg protein[13] |

| Gahl (1994, FDA approval basis) | Normal leukocyte cystine level | <0.2 nmol half-cystine/mg protein[13] |

Neurodegenerative Disorders: An Emerging Frontier

More recently, research has focused on the neuroprotective potential of this compound and cysteamine in models of Huntington's disease (HD), Parkinson's disease (PD), and other neurodegenerative conditions.[14] Cysteamine's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system disorders.[3] The neuroprotective effects are believed to be multifactorial, stemming from at least two key mechanisms: inhibition of transglutaminase and upregulation of Brain-Derived Neurotrophic Factor (BDNF).

Mechanism 1: Inhibition of Transglutaminase (TG2) Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds, leading to protein cross-linking. In many neurodegenerative diseases, TG2 activity is elevated and contributes to the formation of pathogenic protein aggregates. This compound and cysteamine inhibit TG2 through distinct mechanisms.[2]

-

This compound (Oxidative Inhibition): In an oxidative environment, this compound can act as an irreversible, allosteric inhibitor. It promotes the formation of a disulfide bond between two cysteine residues (Cys370 and Cys371) on the surface of the TG2 enzyme, which locks it in an inactive conformation.[1][2][15]

-

Cysteamine (Competitive Inhibition): In the reducing environment inside a cell, this compound is converted to cysteamine. Cysteamine acts as a competitive substrate for TG2, forming N(β)-(γ-l-glutamyl)-cysteamine bonds and thus competing with the cross-linking of other proteins.[6][10][15]

Mechanism 2: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. Its levels are often reduced in neurodegenerative diseases. This compound has been shown to increase the expression and secretion of BDNF.[6][16] This effect is mediated, at least in part, by increasing the levels of the heat shock protein HSJ1b and by activating the PI3K/Akt signaling pathway, which promotes the release of BDNF-containing vesicles from neurons.[6][16]

Metabolism

Upon administration, this compound is rapidly reduced to cysteamine, primarily by thiol-disulfide exchange with endogenous thiols like glutathione.[5] Cysteamine is the central molecule in the subsequent metabolic cascade. The primary route of cysteamine catabolism involves its oxidation to hypotaurine (B1206854), a reaction catalyzed by the enzyme cysteamine dioxygenase.[3][7] Hypotaurine is then further oxidized by hypotaurine dehydrogenase to form taurine (B1682933), a biologically important sulfonic acid involved in numerous physiological processes.[7] This metabolic conversion is a key aspect of the compound's in vivo lifecycle and clearance.

Experimental Protocols

This section outlines the principles of key experimental methodologies used in the study of this compound. These are not exhaustive step-by-step protocols but are intended to provide a technical overview for researchers.

Synthesis of this compound

-

Principle of Thermal Decarboxylation of Cystine: This historical method involves heating the amino acid L-cystine, which causes it to lose two carboxyl groups as carbon dioxide, with the remaining fragments dimerizing to form this compound.[5] This process is typically performed at high temperatures (e.g., 200°C), often in a solvent like soybean oil.[17] The resulting this compound is a viscous oil.[1] This method is primarily of historical interest and is less common for modern laboratory synthesis due to potential side products and harsh conditions.

-

Principle of Oxidation of Cysteamine: This is the more common and controlled method for synthesizing this compound.[1] The starting material, cysteamine (often as the hydrochloride salt), is dissolved in an aqueous solution. An oxidizing agent, such as hydrogen peroxide, is added.[1][18] The reaction involves the oxidation of the thiol groups of two cysteamine molecules to form a disulfide bond, yielding this compound. The reaction is often catalyzed by metal ions and is sensitive to pH.[3] The final product, typically this compound dihydrochloride, can be purified and isolated from the reaction mixture. A patented solid-phase room temperature synthesis method has also been described, which involves adsorbing cysteamine hydrochloride onto a solid support with a catalyst.[13]

Measurement of Leukocyte Cystine Levels

-

Principle: This assay is the gold standard for diagnosing cystinosis and monitoring the efficacy of cysteamine therapy.[6] The protocol involves the isolation of white blood cells (leukocytes), specifically granulocytes, from a patient's blood sample.[19] The cells are then lysed to release their intracellular contents, including the accumulated cystine. To prevent the artificial oxidation of cysteine to cystine during sample preparation, a thiol-blocking agent like N-ethylmaleimide is added.[14] The proteins are precipitated, and the supernatant containing the free amino acids is analyzed.

-

Methodology: The modern and most sensitive method for quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][19] A known amount of a stable isotope-labeled cystine (e.g., d6-cystine) is added as an internal standard to the sample.[19] The sample is then subjected to chromatographic separation, and the mass spectrometer is used to specifically detect and quantify both the endogenous cystine and the internal standard. The ratio of the two allows for a highly accurate determination of the cystine concentration, typically expressed as nmol half-cystine per mg of protein.[6]

Transglutaminase 2 (TG2) Inhibition Assay

-